7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS No.: 934993-58-5
Cat. No.: VC2570856
Molecular Formula: C10H10BrNO2
Molecular Weight: 256.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 934993-58-5 |
|---|---|
| Molecular Formula | C10H10BrNO2 |
| Molecular Weight | 256.1 g/mol |
| IUPAC Name | 7-bromo-2,2-dimethyl-4H-1,4-benzoxazin-3-one |
| Standard InChI | InChI=1S/C10H10BrNO2/c1-10(2)9(13)12-7-4-3-6(11)5-8(7)14-10/h3-5H,1-2H3,(H,12,13) |
| Standard InChI Key | SZPRSMJCVKHIIX-UHFFFAOYSA-N |
| SMILES | CC1(C(=O)NC2=C(O1)C=C(C=C2)Br)C |
| Canonical SMILES | CC1(C(=O)NC2=C(O1)C=C(C=C2)Br)C |
Introduction
Chemical Identity and Properties
7-Bromo-2,2-dimethyl-2H-benzo[b] oxazin-3(4H)-one is a heterocyclic organic compound identified in chemical databases and literature. It possesses a distinct molecular structure characterized by a benzene ring fused with an oxazinone moiety, featuring specific substitution patterns that define its chemical identity.
Basic Identification Parameters
The compound is cataloged with specific identifying information that allows for precise recognition in chemical databases and research contexts:
| Parameter | Value |
|---|---|
| CAS Registry Number | 934993-58-5 |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.1 g/mol |
| MDL Number | MFCD18250285 |
| Chemical Classification | Benzoxazinone derivative |
The compound is recognized under several synonyms in chemical literature, including 7-bromo-2,2-dimethyl-4H-benzo oxazin-3-one and 2H-1,4-Benzoxazin-3(4H)-one, 7-bromo-2,2-dimethyl- .
Structural Features
The molecular structure of 7-Bromo-2,2-dimethyl-2H-benzo[b] oxazin-3(4H)-one exhibits several key features that define its chemical behavior:
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A benzoxazinone core structure consisting of a benzene ring fused to a 1,4-oxazin-3-one ring system
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A bromine atom at the 7-position of the benzene ring, which serves as a key functional group for potential derivatization
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Two methyl groups at the 2-position, creating a quaternary carbon center that influences the conformational properties of the molecule
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A lactam functional group (C=O) at the 3-position, which can participate in hydrogen bonding interactions
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A secondary amine (NH) at the 4-position that contributes to the compound's ability to form hydrogen bonds
The presence of these structural elements confers specific physicochemical properties that distinguish this compound from related benzoxazinones.
Structural Relatives and Analogues
The 7-Bromo-2,2-dimethyl-2H-benzo[b] oxazin-3(4H)-one belongs to a broader family of benzoxazinone derivatives that share similar structural features but vary in their substitution patterns.
Key Structural Relatives
Several structurally related compounds have been reported in the literature:
These related compounds provide context for understanding the structure-activity relationships within this class of molecules.
Chemical Reactivity and Derivatives
The presence of the bromine atom at the 7-position of 7-Bromo-2,2-dimethyl-2H-benzo[b] oxazin-3(4H)-one confers specific reactivity patterns and opportunities for derivatization.
Functional Derivatives
Based on research with related compounds, potential valuable derivatives of 7-Bromo-2,2-dimethyl-2H-benzo[b] oxazin-3(4H)-one might include:
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Compounds with different substituents replacing the bromine atom at the 7-position
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Derivatives with additional functional groups at other positions of the benzene ring
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Modifications to the 2,2-dimethyl groups to alter steric properties and binding affinity
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Prodrug forms with modifications to enhance pharmacokinetic properties
Research Context and Future Directions
Current Research Status
The available literature suggests that 7-Bromo-2,2-dimethyl-2H-benzo[b] oxazin-3(4H)-one is part of ongoing research into benzoxazinone derivatives with potential pharmaceutical applications. The development of benzoxazinone derivatives as selective BRD4 inhibitors represents a significant area of investigation, with compounds in this class showing promising activity in cancer models .
Future Research Directions
Potential future research avenues for 7-Bromo-2,2-dimethyl-2H-benzo[b] oxazin-3(4H)-one may include:
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Comprehensive structure-activity relationship studies to optimize biological activity
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Investigation of specific binding modes with target proteins through crystallographic studies
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Exploration of additional biological targets beyond BET proteins
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Development of improved synthetic routes for more efficient production
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Assessment of pharmacokinetic and toxicological profiles to advance toward potential clinical applications
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